N-(3-fluorophenyl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(3-fluorophenyl)-2,4,6-trimethylbenzamide: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a trimethylbenzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2,4,6-trimethylbenzamide typically involves the reaction of 3-fluorophenylamine with 2,4,6-trimethylbenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane is common.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted benzamides.
Scientific Research Applications
Chemistry: In chemistry, N-(3-fluorophenyl)-2,4,6-trimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its fluorophenyl group can impart unique properties to the resulting compounds, making it valuable in the design of new materials.
Biology: In biological research, this compound can be used as a probe to study biological systems. Its fluorescence properties make it suitable for imaging and tracking cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the manufacture of agrochemicals, dyes, and other chemical products. Its unique structure allows for the creation of compounds with desirable properties for various applications.
Mechanism of Action
The mechanism by which N-(3-fluorophenyl)-2,4,6-trimethylbenzamide exerts its effects depends on its molecular targets and pathways. The fluorophenyl group can interact with specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
N-(3-chlorophenyl)-2,4,6-trimethylbenzamide
N-(3-bromophenyl)-2,4,6-trimethylbenzamide
N-(3-iodophenyl)-2,4,6-trimethylbenzamide
Uniqueness: N-(3-fluorophenyl)-2,4,6-trimethylbenzamide stands out due to the presence of the fluorine atom, which can significantly alter its chemical and physical properties compared to its chloro, bromo, and iodo counterparts. This fluorine atom can enhance the compound's stability, reactivity, and biological activity.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-10-7-11(2)15(12(3)8-10)16(19)18-14-6-4-5-13(17)9-14/h4-9H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBGTSYLCVYNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=CC=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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